molecular formula C7H10O3 B3274269 4-Hydroxycyclopent-2-en-1-yl acetate CAS No. 60410-18-6

4-Hydroxycyclopent-2-en-1-yl acetate

Número de catálogo B3274269
Número CAS: 60410-18-6
Peso molecular: 142.15 g/mol
Clave InChI: IJDYOKVVRXZCFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Hydroxycyclopent-2-en-1-yl acetate is a chiral small building block . It has a molecular weight of 142.15 and a molecular formula of C7H10O3 .


Synthesis Analysis

The synthesis of 4-Hydroxycyclopent-2-en-1-yl acetate has been carried out via enzymatic transesterification with methanol in methyl tert-butyl ether (MTBE) at 5°C using Novozym-435® . The enantiomerically pure monoacetate (e.e. >99%) was obtained in 95% isolated yield .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 4-Hydroxycyclopent-2-en-1-yl acetate is an enzymatic transesterification . This reaction was carried out with methanol in MTBE at 5°C using Novozym-435® .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxycyclopent-2-en-1-yl acetate include a molecular weight of 142.15 and a molecular formula of C7H10O3 . It should be stored sealed in dry conditions at 2-8°C .

Aplicaciones Científicas De Investigación

Enzymatic Synthesis

4-Hydroxycyclopent-2-en-1-yl acetate is involved in enzymatic synthesis processes. Research by Ghorpade et al. (1999) explored the enzymatic kinetic resolution of its racemic form using Lipozyme IM® in organic solvents, highlighting its potential in producing enantiomerically pure compounds (Ghorpade et al., 1999). Similarly, Demir and Seşenoğlu (2002) described a chemoenzymatic synthesis of both enantiomers of this compound, emphasizing its pharmacological relevance (Demir & Seşenoğlu, 2002).

Proton Magnetic Resonance Studies

The compound has been studied using proton magnetic resonance (p.m.r.) by Effenberger and Rickards (1975). They observed the presence of free and hydrogen-bonded forms of 4-hydroxycyclopent-2-en-1-ones in acetone solution, demonstrating its significance in structural chemistry (Effenberger & Rickards, 1975).

Building Blocks for Synthesis

Washausen et al. (1989) reported the use of this compound as a chiral building block for synthesizing natural cyclopentanoid substances, indicating its utility in complex organic syntheses (Washausen et al., 1989).

Enantioselective Hydrolysis

Research into enantioselective hydrolysis involving 4-hydroxycyclopent-2-en-1-yl acetate has been conducted by Deardorff et al. (2003). They explored its potential in stereoselective reactions, providing insight into its applicability in producing specific enantiomers (Deardorff et al., 2003).

Metabolite Analysis

Niederwieser et al. (1978) identified the compound in urine samples during a study of tyrosinemia, highlighting its role in metabolic pathways and potential in clinical chemistry (Niederwieser et al., 1978).

Catalytic Synthesis

He et al. (2018) discussed the palladium-catalyzed synthesis of 4-hydroxycyclopent-2-en-1-ones, showcasing its versatility in catalytic reaction processes (He et al., 2018).

Direcciones Futuras

4-Hydroxycyclopent-2-en-1-yl acetate is a chiral small building block that was requested to advance several Pfizer programs into the clinic . The continuous process for its synthesis was demonstrated on a 6 g·h–1 input and is amenable to larger scale . The optimization and scale-up of this sequence is described therein .

Propiedades

IUPAC Name

(4-hydroxycyclopent-2-en-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDYOKVVRXZCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxycyclopent-2-en-1-yl acetate

CAS RN

60410-18-6
Record name rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.70 gram (7.0 mmols) of 3,5-dihydroxycyclopent-1-ene and 0.83 gram (10.5 mmols) of pyridine were dissolved in 20 milliliters of anhydrous tetrahydrofuran, after which a solution of 0.70 g (9.0 mmols) of acetic acid chloride in 6 milliliters of anhydrous tetrahydrofuran was added dropwise over a period of 15 hours at room temperature in a stream of dried nitrogen, using a syringe drive. After concentrating the solvent with a rotary evaporator, 20 milliliters of ethyl acetate was added, following which the reaction mixture was washed with dilute hydrochloric acid (5 ml × 2), saturated sodium bicarbonate solution (5 ml × 2) and saturated sodium chloride solution (5 ml × 2). The organic layer was then separated and dried with anhydrous sodium sulfate. On distilling off the solvent, 1.00 gram of a colorless oil substance was obtained.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxycyclopent-2-en-1-yl acetate
Reactant of Route 2
Reactant of Route 2
4-Hydroxycyclopent-2-en-1-yl acetate
Reactant of Route 3
Reactant of Route 3
4-Hydroxycyclopent-2-en-1-yl acetate
Reactant of Route 4
Reactant of Route 4
4-Hydroxycyclopent-2-en-1-yl acetate
Reactant of Route 5
4-Hydroxycyclopent-2-en-1-yl acetate
Reactant of Route 6
Reactant of Route 6
4-Hydroxycyclopent-2-en-1-yl acetate

Citations

For This Compound
46
Citations
E Herrero-Gomez, CHM van der Loo… - … Process Research & …, 2020 - ACS Publications
… In conclusion, we have developed a straightforward process to produce (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate in multigram scale. One of the key improvements of this route …
Number of citations: 6 pubs.acs.org
S Putta, AM Reddy, G Sheelu, BVS Reddy… - Tetrahedron, 2018 - Elsevier
… Desymmetrization of the diacetate to (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate has been carried out via enzymatic transesterification with methanol in methyl tert-butyl ether (MTBE) …
Number of citations: 7 www.sciencedirect.com
Г Аралбаева, АВ Моисеева - ИНОСТРАННЫЙ ЯЗЫК В …, 2021 - elibrary.ru
Number of citations: 0 elibrary.ru
T Harini, J Muddagoni, G Sheelu, HB Rode… - Biocatalysis and …, 2022 - Taylor & Francis
… cis-3,5-diacetoxy-1-cyclopentene in aqueous buffer (70% yield, >99% ee) and methyl tert-butyl ether (95% yield and > 99% ee) to obtain (1 R,4S)-4-hydroxycyclopent-2-en-1-yl acetate. …
Number of citations: 5 www.tandfonline.com
P Kocienski - Synfacts, 2020 - thieme-connect.com
… (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate (E) is a useful synthon for the synthesis of prostaglandins. Workers at Pfizer and Syncom have optimized the four-step synthesis of E that …
Number of citations: 0 www.thieme-connect.com
M Yang, T Serbessa, SW Schneller - Collection of Czechoslovak …, 2006 - cccc.uochb.cas.cz
… derivatives of 5'-amino-5'-deoxy-5'-noraristeromycin (6 and 7, respectively) have been prepared from the common starting material (+)-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate (8). …
Number of citations: 2 cccc.uochb.cas.cz
L Conway, P Evans - Journal of Chemical Research, 2022 - journals.sagepub.com
Routes are reported for the synthesis of both (1R)- and (1S)-tert-butyl-(4-oxocyclopent-2-en-1-yl)carbamate 2. Featuring Mitsunobu reactions with di-tert-butyl iminodicarbonate, both …
Number of citations: 3 journals.sagepub.com
OPR Dev - Org. Process Res. Dev, 2020 - thieme-connect.com
… Significance: (1R,4S)-4-Hydroxycyclopent-2-en1-yl acetate (E) is a useful synthon for the synthesis of prostaglandins. Workers at Pfizer and Syncom have optimized the four-step …
Number of citations: 0 www.thieme-connect.com
C Liu, Q Chen, M Yang, SW Schneller - Bioorganic & medicinal chemistry, 2013 - Elsevier
… 1) began with the palladium (0) catalyzed reaction between 4-chloro-1H-imidazo[4,5-c]pyridine (6-chloro-3-deazapurine, 8) 12 and (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate (9) 13 …
Number of citations: 24 www.sciencedirect.com
RAG Nunes - 2017 - run.unl.pt
… A few years later, a similar starting material ((1S,4R)-4-hydroxycyclopent-2-en-1-yl acetate) was used by Kurt Laumen and co-workers [132] to synthetize the (S)-4-THP-CP (Scheme 39b…
Number of citations: 0 run.unl.pt

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.